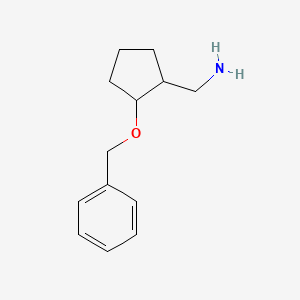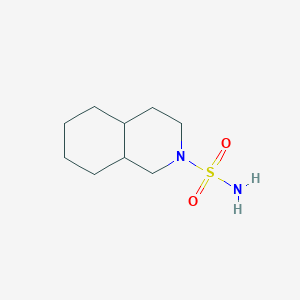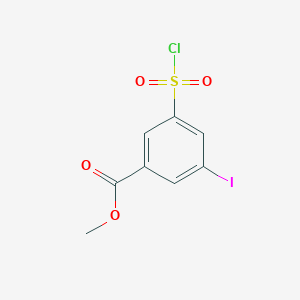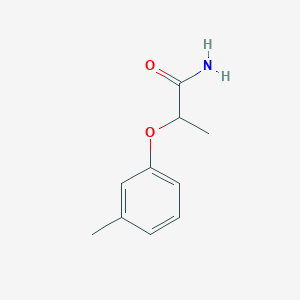![molecular formula C12H7FN2O2S B6614321 6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1155003-03-4](/img/structure/B6614321.png)
6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C12H7FN2OS and a molecular weight of 246.26 g/mol. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are characterized by their fused heterocyclic structure containing nitrogen and sulfur atoms. The presence of the fluorophenoxy group at the 4-position of the imidazo[2,1-b][1,3]thiazole core imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with the imidazo[2,1-b][1,3]thiazole core.
Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions, often using reagents like manganese dioxide (MnO2) or Dess-Martin periodinane (DMP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carbaldehyde group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The imidazo[2,1-b][1,3]thiazole core can undergo reduction reactions, potentially yielding amines or other reduced derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, MnO2.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as alkyl halides or phenols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted imidazo[2,1-b][1,3]thiazoles with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases. Industry: It is utilized in the synthesis of advanced materials and as a reagent in chemical research.
Mechanism of Action
The mechanism by which 6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may activate or inhibit certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar structure but lacks the phenoxy group.
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Similar core structure but different substituents.
Uniqueness: The presence of the fluorophenoxy group in 6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's reactivity and potential biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-1-3-9(4-2-8)17-11-10(7-16)15-5-6-18-12(15)14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDFFDQTFZXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N3C=CSC3=N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
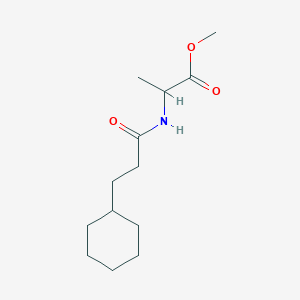

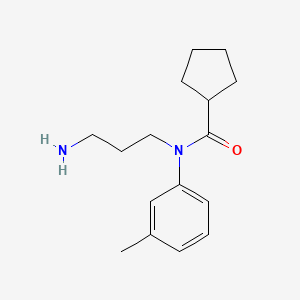
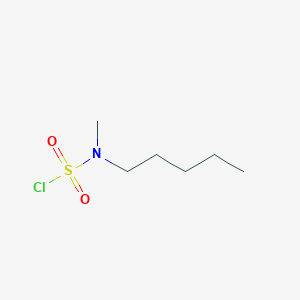
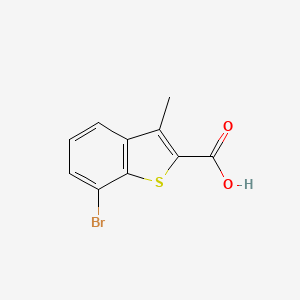
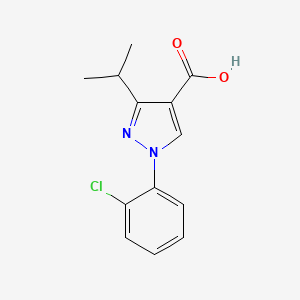

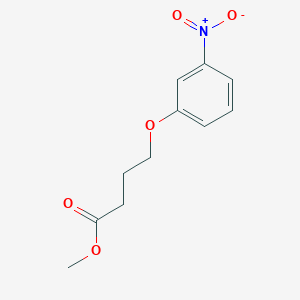
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
